molecular formula C20H18N4O2 B2495434 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037197-19-5

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B2495434
CAS No.: 1037197-19-5
M. Wt: 346.39
InChI Key: SUJSTLYCEVEFPS-UHFFFAOYSA-N
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Description

5-(3-(4-Ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and a pyrazole core, both known to contribute to a wide spectrum of biological activities. The 1,2,4-oxadiazole moiety is a well-established scaffold in the development of bioactive molecules. Derivatives of this heterocycle have been extensively reported to exhibit antimicrobial , anti-inflammatory, anticonvulsant, and anticancer activities . Its isosteric relationship with other heterocycles makes it a valuable building block for optimizing drug-like properties, such as metabolic stability and bioavailability. Similarly, the pyrazole nucleus is a prominent structure in pharmaceuticals, associated with various biological activities including antimicrobial, antifungal, and anti-inflammatory effects . The specific substitution pattern on the pyrazole and oxadiazole rings in this compound suggests potential for interaction with various enzymatic targets and biological pathways. Researchers can leverage this molecule as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, such as thiazoles and 1,3,4-thiadiazoles, which are also known for their pharmacological potential . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1037197-19-5

Molecular Formula

C20H18N4O2

Molecular Weight

346.39

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H18N4O2/c1-3-25-16-10-8-14(9-11-16)17-12-18(23-22-17)20-21-19(24-26-20)15-6-4-13(2)5-7-15/h4-12H,3H2,1-2H3,(H,22,23)

InChI Key

SUJSTLYCEVEFPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a nitrile oxide or a similar reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

a. Benzothiazole Formation

  • Reaction : Condensation of 2-aminothiophenol with substituted aldehydes or ketones under acidic conditions to form the benzothiazole ring .

  • Conditions : Microwave irradiation (80°C, 20 min) in dichloromethane (DCM) with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .

  • Yield : ~80–85% .

b. Pyrrolidine Carboxamide Coupling

  • Reaction : Amide bond formation between the pyrrolidine carboxylic acid derivative and the benzothiazole-aryl amine .

  • Reagents : EDC/DMAP in anhydrous DCM.

  • Mechanism : EDC activates the carboxylic acid to form an active ester, which reacts with the amine to yield the carboxamide .

c. Sulfonation of Thiophene

  • Reaction : Introduction of the sulfonyl group via sulfonation of thiophene derivatives using chlorosulfonic acid .

  • Conditions : Room temperature, inert atmosphere (N₂/Ar).

Post-Synthetic Modifications

The compound undergoes targeted functionalizations:

a. Nucleophilic Substitution at the Sulfonyl Group

  • Reaction : Displacement of the sulfonyl group with nucleophiles (e.g., amines, thiols) .

  • Example : Reaction with primary amines yields sulfonamide derivatives .

  • Conditions : DMF, 60°C, 12h.

b. Electrophilic Aromatic Substitution on Benzothiazole

  • Reaction : Nitration or halogenation at the 6-position of the benzothiazole ring .

  • Reagents : HNO₃/H₂SO₄ (nitration) or Cl₂/FeCl₃ (chlorination).

  • Outcome : Enhanced electronic properties for further reactivity .

c. Pyrrolidine Ring Functionalization

  • Reaction : Alkylation or acylation of the pyrrolidine nitrogen .

  • Reagents : Alkyl halides (R-X) or acyl chlorides (R-COCl) in THF.

  • Mechanism : SN2 or nucleophilic acyl substitution.

a. Acidic Hydrolysis

  • Reaction : Cleavage of the carboxamide bond under strong acidic conditions (HCl, 6M).

  • Products : Pyrrolidine-2-carboxylic acid and 4-(benzo[d]thiazol-2-yl)aniline.

  • Kinetics : First-order degradation (t₁/₂ = 2.5h at 80°C).

b. Oxidative Degradation

  • Reaction : Oxidation of the thiophene sulfonyl group by H₂O₂ or m-CPBA .

  • Products : Sulfone derivatives (stable under ambient conditions) .

c. Photolytic Stability

  • Conditions : UV light (254 nm, 48h).

  • Outcome : <5% degradation, indicating high photostability.

Key Reaction Data Tables

Scientific Research Applications

Antitumor Activity

Recent studies indicate that derivatives of oxadiazoles, including the compound of interest, exhibit significant antitumor properties. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines, demonstrating substantial cytotoxic effects. The mechanisms often involve the inhibition of specific kinases or pathways crucial for tumor growth and survival .

Case Study:
In a study evaluating the efficacy of oxadiazole derivatives against NCI-60 cancer cell lines, compounds similar to 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole exhibited IC50 values in the micromolar range against breast and lung cancer cells. This suggests a promising avenue for developing new anticancer agents based on the oxadiazole scaffold .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or function .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
AStaphylococcus aureus15
BEscherichia coli12
CBacillus subtilis10

Anti-inflammatory Properties

Oxadiazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Study:
In vitro studies demonstrated that compounds with similar structures significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures treated with lipopolysaccharides (LPS). This highlights their potential use in treating inflammatory diseases .

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and apoptosis in neuronal cells.

Case Study:
In a model of neurodegeneration induced by oxidative stress, a related oxadiazole derivative was found to enhance cell viability and reduce markers of apoptosis. This indicates potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of “5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Compound A : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
  • Key Differences: Oxadiazole Substituent: The trifluoromethylphenyl group (electron-withdrawing) replaces the p-tolyl group (electron-donating). Pyrazole Substituent: Cyclopropyl (non-aromatic, hydrophobic) replaces 4-ethoxyphenyl (aromatic, polar).
  • Implications: The trifluoromethyl group enhances electrophilicity and may improve metabolic stability compared to p-tolyl.
Compound B : 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole
  • Key Differences :
    • Oxadiazole Substituent : Bromophenyl (halogenated, bulky) replaces the pyrazole-ethoxyphenyl moiety.
  • The absence of a pyrazole ring simplifies the structure but reduces opportunities for hydrogen bonding.

Analogs with Heterocyclic Variations

Compound C : 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole
  • Key Differences :
    • Core Structure : Isoxazole replaces pyrazole, altering the heteroatom arrangement (O vs. N).
    • Substituent : A methyl-linked isoxazole replaces the ethoxyphenyl-pyrazole group.
  • Anti-HIV activity reported for this analog suggests the p-tolyl group may synergize with heterocycles for bioactivity .
Compound D : 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
  • Key Differences :
    • Substituent : Prop-enyl (alkenyl, flexible) replaces the rigid pyrazole-ethoxyphenyl group.
  • Implications :
    • The alkenyl group introduces conformational flexibility, which may affect binding specificity in biological targets.

Functional Group Impact on Bioactivity

  • Antimicrobial Activity : Chloro/bromo analogs (e.g., Compound B) demonstrate antimicrobial properties via halogen-mediated interactions . The target compound’s ethoxy group may instead engage in hydrogen bonding or hydrophobic interactions.
  • Antiradical Activity : Pyrazole-triazole hybrids with methyl groups (e.g., ) show moderate DPPH scavenging. The ethoxy group’s electron-donating nature could enhance radical stabilization in the target compound .
  • Anti-HIV Potential: Isoxazole-oxadiazole hybrids with p-tolyl groups inhibit HIV-1 replication, suggesting structural parallels for the target compound .

Physicochemical Properties

Property Target Compound Compound A Compound B
Electron Effects Donating (p-tolyl, ethoxy) Withdrawing (CF₃) Mixed (Br, p-tolyl)
Lipophilicity (LogP)* Moderate (~3.5 estimated) High (CF₃ increases LogP) High (Br increases LogP)
Solubility Moderate in DMSO/MeCN Low (non-polar substituents) Low (Br adds hydrophobicity)

*Estimated via computational models.

Biological Activity

The compound 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of the compound features a 1,2,4-oxadiazole ring fused with a pyrazole moiety and an ethoxyphenyl group. The synthesis typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes cyclization reactions that yield the oxadiazole framework.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The following sections summarize key findings related to its anticancer properties and other biological activities.

Anticancer Activity

  • Mechanism of Action : The compound exhibits significant anticancer activity by targeting specific enzymes involved in cancer cell proliferation. Mechanistic studies suggest that it may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and chromatin remodeling in cancer cells .
  • In Vitro Studies : In vitro evaluations have shown that this compound possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). The IC50 values reported range from 10 µM to 20 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .
  • Case Studies : A recent study demonstrated that modifications in the oxadiazole structure could enhance its bioactivity. For instance, substituents on the phenyl rings significantly influenced the compound's ability to induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and caspase-3 .

Comparative Biological Activity

To illustrate the biological efficacy of this compound relative to other compounds in its class, the following table summarizes key data:

Compound NameStructure TypeIC50 (µM)Mechanism of Action
DoxorubicinAnthracycline10Topoisomerase II inhibition
TamoxifenSERM10.38Estrogen receptor modulation
Compound AOxadiazole15.63HDAC inhibition
This compound Oxadiazole derivative20Thymidylate synthase inhibition

Additional Biological Activities

Beyond anticancer properties, compounds containing the oxadiazole scaffold have been reported to exhibit various other biological activities:

  • Antimicrobial Activity : Several oxadiazole derivatives have shown promising antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially serving as anti-inflammatory agents .
  • Antioxidant Properties : Molecular docking studies indicate that these compounds may also possess antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .

Q & A

(Basic) What are the key synthetic routes for preparing 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions using amidoxime precursors. A common method is the reaction of substituted pyrazole-carboxylic acid derivatives with amidoximes in the presence of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the oxadiazole ring . Key optimization steps include:

  • Temperature control : Reactions are conducted under reflux (80–100°C) to ensure complete cyclization.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol/water) improves purity .
  • Yield enhancement : Catalytic bases like triethylamine (Et₃N) reduce side reactions .

(Advanced) How can structural discrepancies in crystallographic data for this compound be resolved when using SHELX software?

Crystallographic refinement using SHELXL requires careful handling of disorder in flexible substituents (e.g., ethoxyphenyl groups). Strategies include:

  • Multi-conformer modeling : Define alternate positions for disordered atoms and refine occupancy ratios .
  • Restraints : Apply geometric restraints to bond lengths and angles for unstable regions (e.g., pyrazole-oxadiazole junctions).
  • Validation tools : Use PLATON or Coot to cross-validate hydrogen bonding and torsion angles against density maps .

(Basic) What spectroscopic techniques are critical for confirming the identity and purity of this compound?

  • ¹H/¹³C NMR : Verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 365.12 for C₂₁H₁₈N₄O₂) .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to improve its bioactivity against cancer cell lines?

SAR strategies include:

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to targets like carbonic anhydrase .
  • Pyrazole modification : Introduce halogen atoms (e.g., Cl) at the 4-ethoxyphenyl position to increase lipophilicity and membrane permeability .
  • Assay design : Use T47D breast cancer cells for apoptosis assays (flow cytometry for G1 phase arrest) and compare IC₅₀ values across derivatives .

(Basic) What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?

  • Solubility : Limited aqueous solubility (<10 µM) necessitates DMSO stock solutions (≤0.1% v/v to avoid cytotoxicity) .
  • Stability : Degradation at pH >8.0 requires buffer optimization (e.g., PBS pH 7.4 with 0.01% BSA) .

(Advanced) How do computational methods like DFT or molecular docking elucidate its mechanism of action?

  • DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites for target interactions (e.g., TIP47 protein binding) .
  • Docking simulations (AutoDock Vina) : Model interactions with HDAC or IGF II receptor domains using PyMOL for visualization .
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

(Basic) What analytical methods are used to monitor reaction progress and byproduct formation?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) quantify starting material depletion and detect intermediates .
  • TLC : Silica plates (UV visualization) track cyclization completion (Rf ~0.5 in hexane:EtOAc 3:1) .

(Advanced) How can contradictions in biological activity data across studies be addressed?

Contradictions may arise from assay variability (e.g., cell line specificity, serum concentration). Solutions include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cancer cell screening .
  • Dose-response curves : Validate EC₅₀ values across ≥3 independent replicates .
  • Target validation : Employ CRISPR knockouts (e.g., TIP47) to confirm on-target effects .

(Basic) What safety precautions are essential when handling this compound in the lab?

  • PPE : Gloves (nitrile) and goggles to avoid skin/eye contact (LD₅₀ >500 mg/kg in rodents) .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (dust/mist formation) .

(Advanced) What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • MX-1 xenografts : Monitor tumor volume reduction (≥30% at 50 mg/kg, i.p., q3d) and body weight changes for toxicity .
  • ADME profiling : LC-MS/MS quantifies plasma half-life (t₁/₂ >4 hr suggests oral bioavailability) .

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